methyl 3-iodo-1H-indole-2-carboxylate
Overview
Description
Methyl 3-iodo-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C10H8INO2 and its molecular weight is 301.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-Cancer Activity
Methyl 1-(3′-indolylmethane)-indole-3-carboxylate, a derivative of methyl 3-iodo-1H-indole-2-carboxylate, has shown potential as an antitumor agent. Studies revealed its effectiveness in inhibiting the growth of melanoma, renal, and breast cancer cell lines (Niemyjska, Maciejewska, Wolska, & Truszkowski, 2012).
Novel Synthesis Methods
Recent advancements include a new method for synthesizing 1-methyl-1H-indole-3-carboxylates, using cross-dehydrogenative coupling. This method features a simple procedure with good to excellent yields, enhancing the efficiency of indole derivative preparation (Akbari & Faryabi, 2023).
Palladium-Catalyzed Intramolecular Annulation
The palladium-catalyzed intramolecular annulation of alkynes has been utilized to synthesize various gamma-carboline derivatives and heteropolycycles. This method creates additional rings fused to the indole structure, yielding diverse molecular architectures (Zhang & Larock, 2003).
Fluorescence Studies
Methyl 3-arylindole-2-carboxylates have been synthesized and studied for their fluorescence properties. These compounds exhibit solvent-sensitive emission, making them potential candidates for fluorescent probes (Queiroz, Abreu, Castanheira, & Ferreira, 2007).
Thermodynamic Properties
Studies on the thermodynamic properties of methyl 1H-indole-3-carboxylate and related derivatives have been conducted. These include measurements of enthalpies of formation and sublimation, providing valuable data for chemical and pharmaceutical applications (Carvalho, Amaral, Morais, & Silva, 2016).
Novel Reactions and Syntheses
Various methods have been developed for carboxylation, ethoxycarbonylation, and carbamoylation of indoles, leading to the efficient synthesis of methyl indole-3-carboxylates and derivatives. These processes provide new pathways for producing complex indole structures (Nemoto et al., 2016).
Microwave-Assisted Synthesis
An efficient procedure for synthesizing functionalized 2-methyl-1H-indole-3-carboxylate derivatives has been developed. This involves microwave irradiation and achieves high yields and regioselectivity (Bellavita et al., 2022).
Mechanism of Action
Target of Action
Methyl 3-iodo-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse activities suggest that indole derivatives likely interact with multiple biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
It is stable under alkaline conditions but easily hydrolyzed under acidic conditions .
Properties
IUPAC Name |
methyl 3-iodo-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUCSGICMRIPAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363368 | |
Record name | methyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-85-2 | |
Record name | methyl 3-iodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.